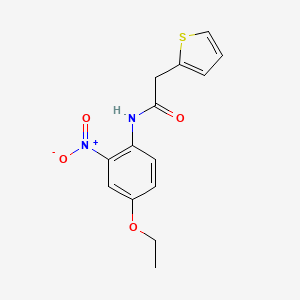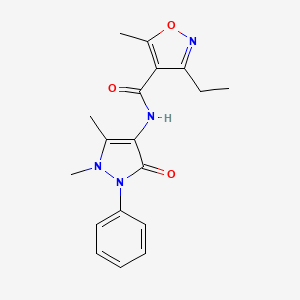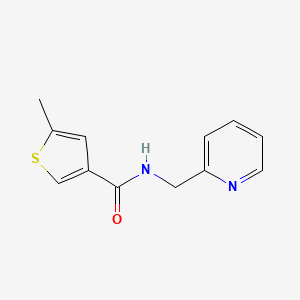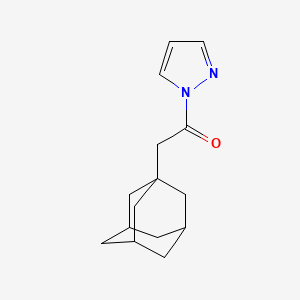![molecular formula C13H15N3O4S B4180292 N~4~-[4-(AMINOSULFONYL)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4180292.png)
N~4~-[4-(AMINOSULFONYL)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
Overview
Description
N~4~-[4-(AMINOSULFONYL)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an aminosulfonyl group attached to a benzyl moiety, which is further connected to a dimethyl-isoxazolecarboxamide framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(AMINOSULFONYL)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzylamine derivative. One common method involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride under basic conditions to form the intermediate N-[4-(aminosulfonyl)benzyl]amine. This intermediate is then reacted with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(AMINOSULFONYL)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~4~-[4-(AMINOSULFONYL)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase (DHFR).
Medicine: Explored for its antimicrobial and anticancer properties, showing activity against various bacterial strains and cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-[4-(AMINOSULFONYL)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation. This inhibition leads to the suppression of bacterial growth and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide
- N-[4-(aminosulfonyl)benzyl]acetamide
- N-[4-(aminosulfonyl)benzyl]-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
N~4~-[4-(AMINOSULFONYL)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE stands out due to its unique isoxazolecarboxamide framework, which imparts distinct chemical properties and biological activities. Its ability to inhibit DHFR and its potential antimicrobial and anticancer activities make it a compound of significant interest in both research and industrial applications.
This detailed article provides a comprehensive overview of N4-[4-(AMINOSULFONYL)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-8-12(9(2)20-16-8)13(17)15-7-10-3-5-11(6-4-10)21(14,18)19/h3-6H,7H2,1-2H3,(H,15,17)(H2,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQGZTFJKHTLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B4180213.png)
![8-(2-phenylbutanoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180220.png)
![2-{[2-(3,4-DIETHOXYPHENYL)ACETYL]AMINO}-5-METHYL-4-PHENYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4180234.png)
![N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B4180239.png)


![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B4180261.png)
![2,2-dichloro-1-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B4180262.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4180263.png)


![N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B4180285.png)
![ethyl (2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4180295.png)
![2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4180307.png)
